molecular formula C10H19NO2 B121383 Tert-butyl N-(3-methylbut-2-enyl)carbamate CAS No. 144019-26-1

Tert-butyl N-(3-methylbut-2-enyl)carbamate

Cat. No. B121383
M. Wt: 185.26 g/mol
InChI Key: NKJLFEZJFNEWKA-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-methylbut-2-enyl)carbamate, also known as TBC, is a carbamate insecticide that is widely used in agriculture. It is a white crystalline solid that is soluble in water and has a molecular weight of 209.29 g/mol. TBC was first synthesized in the 1960s and has since become one of the most important insecticides in use today.

Mechanism Of Action

Tert-butyl N-(3-methylbut-2-enyl)carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to a buildup of acetylcholine, a neurotransmitter, which ultimately results in paralysis and death of the insect.

Biochemical And Physiological Effects

Tert-butyl N-(3-methylbut-2-enyl)carbamate has been shown to have a number of biochemical and physiological effects on insects. These include inhibition of acetylcholinesterase activity, disruption of ion channels, and interference with the synthesis of chitin, a key component of the insect exoskeleton.

Advantages And Limitations For Lab Experiments

One advantage of using Tert-butyl N-(3-methylbut-2-enyl)carbamate in lab experiments is its effectiveness against a wide range of insect pests. It is also relatively easy to synthesize and purify. However, Tert-butyl N-(3-methylbut-2-enyl)carbamate can be toxic to humans if ingested or inhaled, and care should be taken when handling it.

Future Directions

There are several areas of research that could be pursued in the future related to Tert-butyl N-(3-methylbut-2-enyl)carbamate. One area of interest is the development of new formulations of Tert-butyl N-(3-methylbut-2-enyl)carbamate that are more effective against specific insect pests. Another area of research is the investigation of Tert-butyl N-(3-methylbut-2-enyl)carbamate's potential as a tool for studying the nervous system in insects. Finally, there is a need for further studies on the environmental impact of Tert-butyl N-(3-methylbut-2-enyl)carbamate and its potential effects on non-target organisms.

Synthesis Methods

Tert-butyl N-(3-methylbut-2-enyl)carbamate can be synthesized by reacting tert-butyl isocyanate with 3-methylbut-2-en-1-ol in the presence of a catalyst. The reaction yields Tert-butyl N-(3-methylbut-2-enyl)carbamate as the product, which can be purified by recrystallization.

Scientific Research Applications

Tert-butyl N-(3-methylbut-2-enyl)carbamate has been extensively studied for its insecticidal properties. It is effective against a wide range of insect pests, including aphids, whiteflies, and thrips. Research has also shown that Tert-butyl N-(3-methylbut-2-enyl)carbamate is less toxic to non-target organisms, such as bees and butterflies, compared to other insecticides.

properties

CAS RN

144019-26-1

Product Name

Tert-butyl N-(3-methylbut-2-enyl)carbamate

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

tert-butyl N-(3-methylbut-2-enyl)carbamate

InChI

InChI=1S/C10H19NO2/c1-8(2)6-7-11-9(12)13-10(3,4)5/h6H,7H2,1-5H3,(H,11,12)

InChI Key

NKJLFEZJFNEWKA-UHFFFAOYSA-N

SMILES

CC(=CCNC(=O)OC(C)(C)C)C

Canonical SMILES

CC(=CCNC(=O)OC(C)(C)C)C

synonyms

Carbamic acid, (3-methyl-2-butenyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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